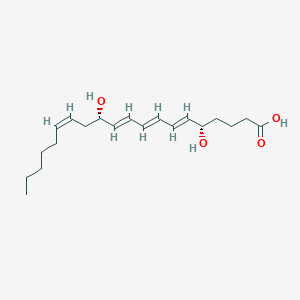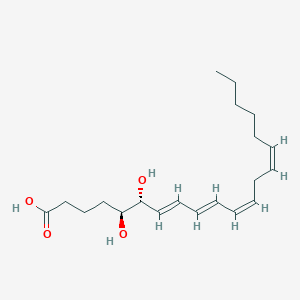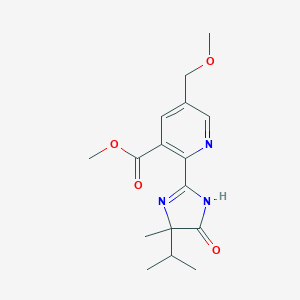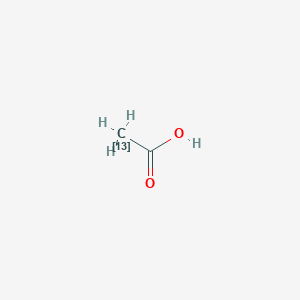
6-trans-12-epi-Leukotriene B4
Vue d'ensemble
Description
6-trans-12-epi-Leukotriene B4 (LTB4) is a product of the non-enzymatic hydrolysis of LTA4 . It was originally isolated from glycogen-induced rabbit peritoneal polymorphonuclear leukocytes (PMNL) . It is much less potent than LTB4, weakly inducing taxis in PMNL with no effect on the aggregation response .
Synthesis Analysis
The synthesis of 6-trans-12-epi-Leukotriene B4 involves the non-enzymatic hydrolysis of LTA4 . This compound is a product of both enzymatic and non-enzymatic processes . The products of enzymatic origin, via Leukotriene A4 (LTA4) hydrolase, are stereospecifically 12 ®. Non-enzymatic hydrolysis products are 50:50 mixtures at C-12, but are almost exclusively trans at C-6 .Molecular Structure Analysis
The molecular formula of 6-trans-12-epi-Leukotriene B4 is C20H32O4 . It has an average mass of 336.466 Da and a monoisotopic mass of 336.230072 Da .Chemical Reactions Analysis
6-trans-12-epi-Leukotriene B4 is a product of the non-enzymatic hydrolysis of LTA4 . It is an isomer which would not be expected to occur in either non-enzymatic hydrolysis products, or in the enzymatic products of LTA4 hydrolase .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-trans-12-epi-Leukotriene B4 include a density of 1.0±0.1 g/cm3, a boiling point of 536.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.2 mmHg at 25°C . It has an enthalpy of vaporization of 93.5±6.0 kJ/mol and a flash point of 292.3±26.6 °C . The index of refraction is 1.527 .Applications De Recherche Scientifique
Role in Immunology & Inflammation
“6-trans-12-epi-Leukotriene B4” is involved in the field of Immunology and Inflammation . It is a weak agonist at BLT1 and BLT2 receptors, which are involved in the regulation of immune responses and inflammation .
Lipid Biochemistry
This compound plays a role in lipid biochemistry . It is a part of the Leukotriene family, which are lipid molecules involved in the signaling and regulation of various biological processes .
Lipoxygenase Pathways
“6-trans-12-epi-Leukotriene B4” is involved in the Lipoxygenase pathways . These pathways are responsible for the metabolism of arachidonic acid, leading to the production of leukotrienes .
Chemotactic Agent
This compound is weakly chemotactic for polymorphonuclear leukocytes (PMNL), with approximately 20 times less potency than Leukotriene B4 . This means it can guide the movement of these cells towards areas of inflammation or injury .
Anti-inflammatory Agent
“6-trans-12-epi-Leukotriene B4” is a potent anti-inflammatory agent . This means it can help reduce inflammation, which is a key factor in many diseases .
Role in Non-Enzymatic Hydrolysis
This compound is a non-enzymatic hydrolysis product of Leukotriene A4 . This suggests it could be used in research studying the non-enzymatic pathways of lipid metabolism .
Mécanisme D'action
Target of Action
The primary target of 6-trans-12-epi-Leukotriene B4 is polymorphonuclear leukocytes (PMNL) . It is a product of the non-enzymatic hydrolysis of Leukotriene A4 (LTA4) and was originally isolated from glycogen-induced rabbit peritoneal PMNL .
Mode of Action
6-trans-12-epi-Leukotriene B4 interacts with its targets, the PMNL, by weakly inducing taxis . It has no effect on the aggregation response . This compound is much less potent than Leukotriene B4, with approximately 20 times less potency .
Biochemical Pathways
6-trans-12-epi-Leukotriene B4 is a metabolite of arachidonic acid . It is formed through the non-enzymatic hydrolysis of LTA4 . The compound is involved in the metabolism of arachidonic acid in PMNL .
Result of Action
The action of 6-trans-12-epi-Leukotriene B4 results in a weak chemotactic response in PMNL . This compound is a potent anti-inflammatory agent .
Orientations Futures
The future directions of research on 6-trans-12-epi-Leukotriene B4 could involve further investigation into its reduced activity for the LTB4 receptor on human neutrophils and on guinea pig lung membranes . It could also involve exploring its weak agonist activity at both the recombinant human BLT1 and BLT2 receptors .
Propriétés
IUPAC Name |
(5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-CTOJTRLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315522 | |
| Record name | 6-trans-12-epi-LTB4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-trans-12-epi-Leukotriene B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-trans-12-epi-Leukotriene B4 | |
CAS RN |
71548-19-1 | |
| Record name | 6-trans-12-epi-LTB4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71548-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-trans-12-epi-LTB4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-trans-12-epi-Leukotriene B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-trans-12-epi-Leukotriene B4 contribute to inflammation?
A: 6-trans-12-epi-Leukotriene B4 is an arachidonic acid metabolite produced by inflammatory cells like human granulocytes and mouse peritoneal cells when stimulated with Phospholipase C (PLC) from Pseudomonas aeruginosa [, ]. This bacterial PLC acts as a potent inflammatory agent, triggering the release of 6-trans-12-epi-Leukotriene B4 alongside other inflammatory mediators like Leukotriene B4, 5-hydroxyeicosatetraenoic acid (5-HETE), prostaglandin E2 (PGE2), and thromboxane B2 []. This collective release of inflammatory mediators contributes to the overall inflammatory response.
Q2: Does inhibiting arachidonic acid metabolism affect 6-trans-12-epi-Leukotriene B4 production?
A: Yes, pre-treating human granulocytes and mouse peritoneal cells with inhibitors of arachidonic acid metabolism like nordihydroguaiaretic acid (a lipoxygenase inhibitor) and indomethacin (a cyclooxygenase inhibitor) significantly reduces the production of 6-trans-12-epi-Leukotriene B4 and other related metabolites when stimulated with PLC []. This finding suggests that 6-trans-12-epi-Leukotriene B4 production is dependent on the arachidonic acid metabolic pathway.
Q3: Is there a link between 6-trans-12-epi-Leukotriene B4 and specific diseases?
A: Research suggests a potential link between 6-trans-12-epi-Leukotriene B4 and Immune Thrombocytopenia (ITP). A study observed elevated plasma levels of 6-trans-12-epi-Leukotriene B4 in ITP patients compared to healthy individuals []. Furthermore, they found a positive correlation between 6-trans-12-epi-Leukotriene B4 levels and the abundance of the bacterial genus Cupriavidus in the gut microbiome []. This correlation hints at a possible interplay between gut microbiota, 6-trans-12-epi-Leukotriene B4, and the development of ITP, warranting further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















